5-(4-chlorophenyl)-3-cyclopentylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-CHLOROPHENYL)-3-CYCLOPENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a thienopyrimidine core with a chlorophenyl and cyclopentyl substituent, which contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-CYCLOPENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with cyclopentanone to form an intermediate, which is then subjected to cyclization with thiourea and subsequent oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-3-CYCLOPENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for the development of new drugs.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-CYCLOPENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- 5-(4-METHOXYPHENYL)-3-CYCLOPENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
- 5-(4-FLUOROPHENYL)-3-CYCLOPENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Uniqueness
What sets 5-(4-CHLOROPHENYL)-3-CYCLOPENTYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE apart is its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications .
Properties
Molecular Formula |
C17H15ClN2OS |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-cyclopentylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15ClN2OS/c18-12-7-5-11(6-8-12)14-9-22-16-15(14)17(21)20(10-19-16)13-3-1-2-4-13/h5-10,13H,1-4H2 |
InChI Key |
OTEVVXDDUIBXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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